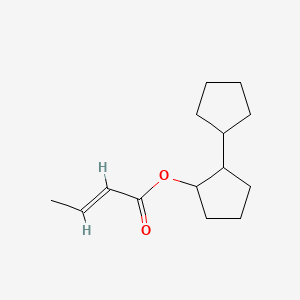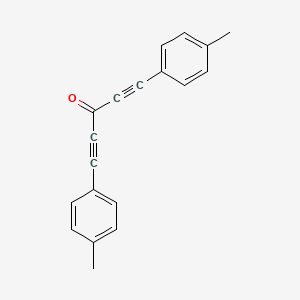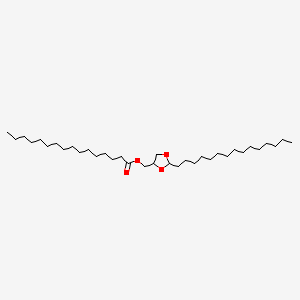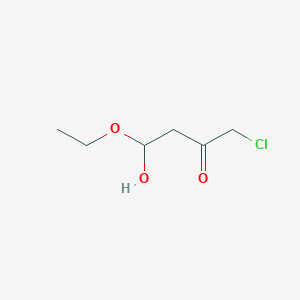
2-Butanone, 1-chloro-4-ethoxy-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- is an organic compound with the molecular formula C6H11ClO3. This compound is characterized by the presence of a butanone backbone with chloro, ethoxy, and hydroxy substituents. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- can be achieved through several methods. One common approach involves the chlorination of 4-ethoxy-4-hydroxybutanone. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloro, ethoxy, and hydroxy functional groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The chloro, ethoxy, and hydroxy groups can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone,1-chloro-4-methoxy-4-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
2-Butanone,1-bromo-4-ethoxy-4-hydroxy-: Similar structure but with a bromo group instead of a chloro group.
2-Butanone,1-chloro-4-ethoxy-4-methoxy-: Similar structure but with both ethoxy and methoxy groups.
Uniqueness
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- is unique due to the specific combination of chloro, ethoxy, and hydroxy functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C6H11ClO3 |
|---|---|
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
1-chloro-4-ethoxy-4-hydroxybutan-2-one |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h6,9H,2-4H2,1H3 |
Clé InChI |
BHUGTSWSJBTNKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


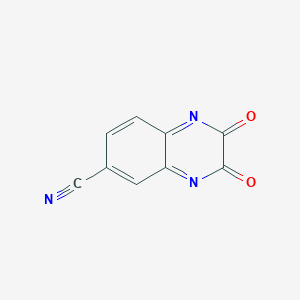

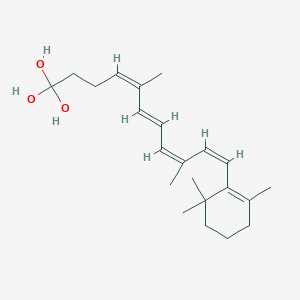
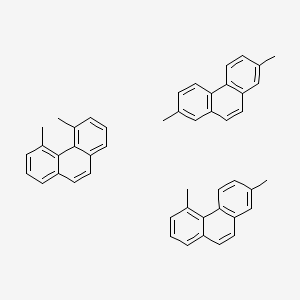
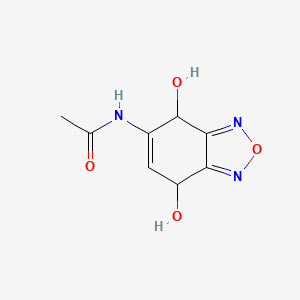
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
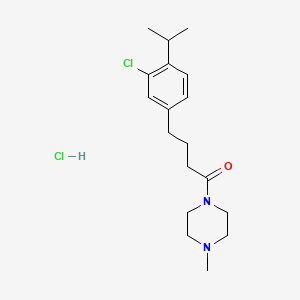
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

